

# Pilaralisib antitumor activity solid tumors lymphoma

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Pilaralisib

CAS No.: 934526-89-3

Cat. No.: S547960

Get Quote

## Pilaralisib Profile Overview

The table below summarizes the core information available for **Pilaralisib** from the search results.

| Attribute                | Description                                                                                                                                            |
|--------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|
| Other Names / Codes      | SAR-245408, XL-147, XL147 [1]                                                                                                                          |
| Mechanism of Action      | Orally available, selective pan-class I PI3K (Phosphoinositide 3-kinase) inhibitor [1].                                                                |
| Developmental Status     | Investigational; clinical trials have been completed for several cancers [1].                                                                          |
| Key Preclinical Findings | Slowed tumor growth/shrinkage in breast, lung, ovarian, prostate cancer, and glioma models. Shown to enhance effects of chemo and EGFR inhibitors [1]. |
| Key Clinical Findings    | In a Phase II trial for advanced endometrial carcinoma, monotherapy showed minimal antitumor activity (Objective Response Rate of 6%) [2].             |

## PI3K Pathway and Pilaralisib's Mechanism

**Pilaralisib** is a **pan-PI3K inhibitor**, meaning it targets all class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ ,  $\delta$ ) [3] [2]. The PI3K/AKT/mTOR pathway is a critical signaling cascade frequently hyperactivated in cancers, regulating cell growth, survival, and metabolism [3] [4].

The following diagram illustrates the signaling pathway and **Pilaralisib**'s point of inhibition.



[Click to download full resolution via product page](#)

## Clinical Trial Snapshot and Challenges

A Phase II study in **advanced or recurrent endometrial carcinoma** provided the most concrete clinical efficacy data, but the results were disappointing [2].

- **Patient Population:** 67 patients with advanced or recurrent endometrial carcinoma [2].
- **Treatment: Pilaralisib** monotherapy [2].
- **Efficacy Outcome: Objective Response Rate (ORR) was only 6%** (4 patients: 2 with complete response and 2 with partial response) [2].
- **Conclusion:** The study concluded that **pilaralisib** monotherapy demonstrated only minimal antitumor activity in this patient population [2].

The limited efficacy observed in this trial reflects a common challenge with broad-spectrum pan-PI3K inhibitors, which can cause significant on-target toxicity and may be less effective than inhibitors targeting specific PI3K isoforms or combinations thereof [3] [5].

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Pilaralisib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Phase II study of the PI3K inhibitor pilaralisib (SAR245408 [sciencedirect.com]
3. The Precision-Guided Use of PI3K Pathway Inhibitors for the ... [pmc.ncbi.nlm.nih.gov]
4. PI3K/AKT/mTOR signaling transduction pathway and targeted ... [molecular-cancer.biomedcentral.com]
5. Targeting PI3K signaling in Lung Cancer: advances ... [translational-medicine.biomedcentral.com]

To cite this document: Smolecule. [Pilaralisib antitumor activity solid tumors lymphoma]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547960#pilaralisib-antitumor-activity-solid-tumors-lymphoma>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)